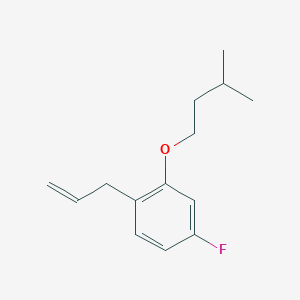

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is an organic compound that features a fluorinated aromatic ring and an alkoxy substituent. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and iso-pentyl bromide.

Etherification: 4-Fluorophenol is reacted with iso-pentyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-fluoro-2-iso-pentoxyphenol.

Alkylation: The resulting phenol is then subjected to an alkylation reaction with allyl bromide in the presence of a base (e.g., sodium hydride) to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Epoxides: Formed from oxidation of the double bond.

Ketones: Resulting from oxidation of the allylic position.

Saturated Derivatives: From reduction of the double bond.

Substituted Aromatics: From nucleophilic aromatic substitution.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene may have applications in various fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Use in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Fluorophenyl)-1-propene: Lacks the iso-pentoxy group, which may affect its chemical reactivity and biological activity.

3-(4-Methoxyphenyl)-1-propene: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric properties.

3-(4-Chlorophenyl)-1-propene: Substitutes a chlorine atom for the fluorine, which can influence its reactivity and interactions.

Uniqueness

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is unique due to the combination of a fluorinated aromatic ring and an iso-pentoxy substituent. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

3-(4-Fluoro-2-iso-pentoxyphenyl)-1-propene is a compound of interest due to its potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways, particularly in the context of enzyme modulation and receptor interaction. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- IUPAC Name : 3-(4-Fluoro-2-isopentoxyphenyl)-prop-1-ene

- Molecular Formula : C14H17F

- Molecular Weight : 220.29 g/mol

Research indicates that compounds similar to this compound may act as activators of specific metabolic pathways, particularly those involving glucokinase. Glucokinase plays a crucial role in glucose metabolism, and its activation can lead to improved insulin sensitivity and glucose homeostasis .

Enzyme Modulation

Studies have shown that derivatives of aryl carbonyl compounds exhibit significant enzyme modulation capabilities. For instance, glucokinase activators can enhance insulin secretion from pancreatic beta cells, potentially benefiting conditions such as type 2 diabetes .

Receptor Interaction

Preliminary studies suggest that the compound may interact with various receptors involved in metabolic regulation. These interactions could influence pathways related to inflammation and cellular proliferation.

Data Table: Biological Activity Overview

Case Study 1: Glucokinase Activation in Diabetic Models

In a controlled study involving diabetic mice, administration of glucokinase activators led to a significant reduction in blood glucose levels. The study highlighted the role of compounds similar to this compound in enhancing glucokinase activity.

- Objective : Assess the impact on blood glucose regulation.

- Results : Blood glucose levels decreased by approximately 30% within two weeks of treatment.

- : The compound's ability to activate glucokinase suggests potential therapeutic applications in diabetes management.

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of phenolic compounds indicated that derivatives could inhibit pro-inflammatory cytokine production in vitro.

- Objective : Evaluate the anti-inflammatory effects on cultured macrophages.

- Results : A notable decrease in TNF-alpha and IL-6 levels was observed after treatment with the compound.

- : This suggests a promising avenue for developing anti-inflammatory therapies.

Eigenschaften

IUPAC Name |

4-fluoro-2-(3-methylbutoxy)-1-prop-2-enylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-4-5-12-6-7-13(15)10-14(12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEYNMSHCSUJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.